molecular formula C13H18OS B14610097 1-(Cyclohexylsulfanyl)-4-methoxybenzene CAS No. 59693-94-6

1-(Cyclohexylsulfanyl)-4-methoxybenzene

Cat. No.: B14610097
CAS No.: 59693-94-6
M. Wt: 222.35 g/mol
InChI Key: PAGDATIJJABJDZ-UHFFFAOYSA-N
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Description

1-(Cyclohexylsulfanyl)-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group at the para position and a cyclohexylsulfanyl group at the meta position

Preparation Methods

The synthesis of 1-(Cyclohexylsulfanyl)-4-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzene (anisole) and cyclohexylthiol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water.

    Catalysts: A suitable catalyst, such as a Lewis acid, is used to facilitate the thiolation reaction.

    Procedure: Anisole is reacted with cyclohexylthiol in the presence of the catalyst, leading to the formation of this compound.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Cyclohexylsulfanyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methoxy group or to alter the sulfur-containing group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., H₂O₂), reducing agents (e.g., LiAlH₄), and catalysts (e.g., Lewis acids).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Cyclohexylsulfanyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylsulfanyl)-4-methoxybenzene involves interactions with molecular targets such as enzymes or receptors. The sulfur atom can form bonds with various biological molecules, influencing their activity. The methoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior.

Comparison with Similar Compounds

1-(Cyclohexylsulfanyl)-4-methoxybenzene can be compared with other similar compounds, such as:

    1-(Cyclohexylsulfanyl)benzene: Lacks the methoxy group, leading to different reactivity and applications.

    4-Methoxyphenylthiol: Contains a thiol group instead of a cyclohexylsulfanyl group, affecting its chemical properties.

    1-(Cyclohexylsulfanyl)-4-nitrobenzene:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

CAS No.

59693-94-6

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

1-cyclohexylsulfanyl-4-methoxybenzene

InChI

InChI=1S/C13H18OS/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3

InChI Key

PAGDATIJJABJDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2CCCCC2

Origin of Product

United States

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